molecular formula C19H21IN2S B14712113 2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide CAS No. 21176-85-2

2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide

Cat. No.: B14712113
CAS No.: 21176-85-2
M. Wt: 436.4 g/mol
InChI Key: UIERLFLDNGIVQS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide is an organic compound known for its significant applications in various scientific fields. This compound is particularly notable for its role in nonlinear optical materials and photonic technologies due to its unique structural properties.

Preparation Methods

The synthesis of 2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide typically involves a Knoevenagel condensation reaction. This reaction is carried out under reflux conditions, where the reactants are heated together in a solvent such as methanol. The resulting product is then harvested using a solution growth approach . Industrial production methods may involve optimizing the crystallization process and yield through solubility testing at various temperatures .

Chemical Reactions Analysis

2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide exerts its effects involves the delocalization of π electrons within its structure. This delocalization enhances the compound’s nonlinear optical properties, making it highly effective in photonic applications. The presence of coulombic interactions and hydrogen bonding further increases the material’s nonlinearity .

Comparison with Similar Compounds

2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural properties that enhance its effectiveness in nonlinear optical applications.

Properties

CAS No.

21176-85-2

Molecular Formula

C19H21IN2S

Molecular Weight

436.4 g/mol

IUPAC Name

4-(3,5-dimethyl-4-phenyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide

InChI

InChI=1S/C19H21N2S.HI/c1-14-18(15-8-6-5-7-9-15)21(4)19(22-14)16-10-12-17(13-11-16)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1

InChI Key

UIERLFLDNGIVQS-UHFFFAOYSA-M

Canonical SMILES

CC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C3=CC=CC=C3.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.